

Disambiguation of "DSA8" for Comparative Study

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Compound of Interest					
Compound Name:	dsa8				
Cat. No.:	B1663357	Get Quote			

Initial research indicates that the term "**DSA8**" is ambiguous and does not correspond to a universally recognized molecule or drug in scientific literature. The term appears in various contexts, including electronic components and music, which are not relevant to the user's request for a comparative study for a scientific audience.

However, based on the detailed requirements for a comparison guide—including signaling pathways, experimental data, and a focus on drug development—it is plausible that "**DSA8**" is a non-standard abbreviation or internal code for a known psychoactive compound. The most likely candidates identified are:

- Dextroamphetamine Sulfate: A well-established central nervous system (CNS) stimulant.
- Delta-8-tetrahydrocannabinol (Δ 8-THC): A cannabinoid and psychoactive substance.

Given the context of a "comparative study of...analogs" for a scientific audience, Dextroamphetamine Sulfate is a more probable subject due to its long history of therapeutic use, extensive research, and the existence of numerous analogs.

Therefore, this guide will proceed under the assumption that "**DSA8**" refers to a dextroamphetamine-related compound. The following sections will provide a comparative study of dextroamphetamine and its key analogs.



A Comparative Study of Dextroamphetamine and its Analogs

This guide provides a comparative analysis of dextroamphetamine and its principal analogs, focusing on their mechanisms of action, pharmacokinetic profiles, and clinical efficacy. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

Dextroamphetamine and its analogs are sympathomimetic amines that exert their effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[1] This is primarily achieved through the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as by promoting the release of these neurotransmitters from presynaptic vesicles.

The core signaling pathway involves the modulation of monoamine neurotransmission, which plays a crucial role in attention, motivation, and executive function. The enhanced dopaminergic and noradrenergic signaling in the prefrontal cortex is believed to be the primary mechanism underlying the therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).[1]

Signaling Pathway of Dextroamphetamine and its Analogs





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Caption: Dextroamphetamine signaling pathway.

Comparative Data of Dextroamphetamine and its Analogs

The following table summarizes the key pharmacokinetic and pharmacodynamic properties of dextroamphetamine and its common analogs.

Compound	Primary Mechanism of Action	Bioavailability	Half-life (t½)	Primary Clinical Use
Dextroamphetam ine	DAT/NET Inhibitor, Dopamine Releaser	~75% (oral)	9-11 hours	ADHD, Narcolepsy[1][2]
Lisdexamfetamin e	Prodrug of Dextroamphetam ine	N/A (converted to dextroamphetami ne)	<1 hour (lisdexamfetamin e), 9-11 hours (dextroampheta mine)	ADHD, Binge Eating Disorder
Methamphetamin e	Potent DAT/NET/SERT Inhibitor and Releaser	~67% (oral)	10-12 hours	ADHD, Obesity (limited use)
Methylphenidate	DAT/NET Inhibitor	11-52% (oral)	2-3 hours	ADHD, Narcolepsy

Experimental Protocols

A common experimental method to assess the potency and efficacy of these compounds is the in vitro neurotransmitter uptake assay.

Protocol: In Vitro Neurotransmitter Uptake Assay



- Cell Culture: Human embryonic kidney (HEK293) cells are transfected with plasmids encoding for human DAT or NET.
- Compound Preparation: Dextroamphetamine and its analogs are prepared in a suitable buffer at various concentrations.
- Assay Procedure:
 - Transfected cells are plated in 96-well plates.
 - Cells are pre-incubated with the test compounds for a specified time (e.g., 10 minutes).
 - A radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine) is added to initiate the uptake reaction.
 - The reaction is allowed to proceed for a short duration (e.g., 5-10 minutes) at 37°C.
 - Uptake is terminated by rapid washing with ice-cold buffer.
- Data Analysis:
 - Cell-associated radioactivity is measured using a scintillation counter.
 - The concentration of the compound that inhibits 50% of the specific uptake (IC50) is calculated using non-linear regression analysis.

Experimental Workflow for Neurotransmitter Uptake Assay

Caption: Workflow for in vitro uptake assay.

In conclusion, while the identity of "**DSA8**" remains unconfirmed in publicly available literature, a comparative study of dextroamphetamine and its analogs provides a relevant framework for understanding the pharmacology of this class of CNS stimulants. The provided data and protocols offer a starting point for further research and drug development in this area.



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